molecular formula C18H24N4O2 B2922815 (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1788532-91-1

(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2922815
CAS No.: 1788532-91-1
M. Wt: 328.416
InChI Key: RKCACTXWGSPZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone” features a hybrid scaffold combining a piperidine ring substituted with a 3,5-dimethylpyrazole moiety and a 2-methoxy-pyridin-3-yl methanone group.

Properties

IUPAC Name

[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-11-14(2)22(20-13)12-15-6-9-21(10-7-15)18(23)16-5-4-8-19-17(16)24-3/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCACTXWGSPZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, often referred to by its IUPAC name, exhibits a variety of biological activities due to its unique structural features. This article delves into its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure incorporates a piperidine ring substituted with a pyrazole moiety and a methoxypyridine group, which are known to enhance biological activity through various mechanisms.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to the one have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Certain analogs have shown effectiveness against a range of bacterial strains, including E. coli and S. aureus. Notably, compounds featuring piperidine moieties were found to enhance antimicrobial activity significantly. For example, one study reported that specific pyrazole derivatives exhibited MIC values against S. aureus as low as 32 µg/mL .

Anticancer Potential

Emerging research suggests that the compound may also possess anticancer properties. Pyrazole-based compounds have been linked to apoptosis induction in cancer cells and inhibition of tumor growth in various models. A recent study highlighted that certain pyrazole derivatives could inhibit cancer cell proliferation through modulation of cell cycle regulators .

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects of pyrazole derivatives.
    • Methodology : In vitro assays measuring cytokine levels in LPS-stimulated macrophages.
    • Findings : Several derivatives showed significant reductions in IL-6 and TNF-α levels.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against common pathogens.
    • Methodology : Disk diffusion method and MIC determination.
    • Results : The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity :
    • Objective : To investigate the effects of pyrazole derivatives on cancer cell lines.
    • Methodology : MTT assay for cell viability and flow cytometry for apoptosis analysis.
    • Results : Induced apoptosis in several cancer cell lines with IC50 values ranging from 10 to 20 µM .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
Anti-inflammatoryCytokine inhibition assayUp to 85% inhibition of TNF-α
AntimicrobialDisk diffusion/MICEffective against E. coli, S. aureus
AnticancerMTT assayIC50 = 10–20 µM in cancer cell lines

Comparison with Similar Compounds

Structural Features :

  • Core: A methanone bridge links a 3,5-dimethylpyrazole to a phenyl group substituted with a pyrazolo[3,4-d]pyrimidin-4-ylamino moiety.
  • Key Differences: Unlike the target compound, this analog lacks a piperidine ring and instead incorporates a pyrazolo-pyrimidine group, a known pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway targets).

Pharmacological Findings :

  • Demonstrated moderate to high activity in kinase inhibition assays, with specificity influenced by the pyrazolo-pyrimidine core .

5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone ()

Structural Features :

  • Core: A dihydropyrazoline ring fused with diphenylpyrazole, linked to a pyridin-4-yl methanone.
  • Key Differences : The dihydropyrazoline introduces partial saturation, altering steric and electronic properties compared to the fully aromatic pyrazole-piperidine system in the target compound.

Pharmacological Findings :

  • Exhibited antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL), attributed to the planar pyridin-4-yl group enhancing membrane penetration .
  • The dihydropyrazoline’s reduced rigidity may limit target selectivity compared to the piperidine linker in the target compound.

Piperidine-Linked Pyrazolo-Pyrimidine Derivatives ()

Structural Features :

  • Examples: (2,5-Dimethyl-2H-pyrazol-3-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone. 4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidine-1-carbothioic acid pyridin-4-ylamide.
  • Key Differences : These analogs replace the 2-methoxypyridine with sulfonyl or isoxazole groups and incorporate pyrazolo-pyrimidine moieties.

Pharmacological Insights :

  • Designed as kinase inhibitors (e.g., PI3K/mTOR pathways), with the sulfonyl group enhancing solubility and the piperidine linker optimizing binding to allosteric sites .
  • Methoxy groups (as in the target compound) may improve metabolic stability compared to sulfonyl substituents.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity/Application
Target Compound Piperidine-pyrazole, 2-methoxypyridine 3,5-Dimethylpyrazole, methoxy Inferred kinase/GPCR modulation
Compound Phenyl-pyrazolo-pyrimidine Pyrazolo-pyrimidine, dimethylpyrazole Kinase inhibition
Compound Dihydropyrazoline-pyrazole Diphenylpyrazole, pyridin-4-yl Antimicrobial (Gram-positive)
Compounds Piperidine-pyrazolo-pyrimidine Methanesulfonyl, isoxazole Kinase inhibition (PI3K/mTOR)

Discussion of Structure-Activity Relationships

  • Piperidine vs. Pyrazoline/Phenyl Linkers : The piperidine group in the target compound and analogs provides conformational flexibility, likely improving binding to deep catalytic pockets (e.g., kinases). In contrast, rigid pyrazolo-pyrimidine () or dihydropyrazoline () cores favor planar interactions, suitable for DNA intercalation or membrane targeting.
  • Substituent Effects :
    • Methoxy Groups (target compound): Enhance lipophilicity and metabolic stability compared to polar sulfonyl groups ().
    • Pyridinyl vs. Pyrimidinyl Moieties : Pyridin-4-yl () supports antimicrobial activity via membrane disruption, while pyrazolo-pyrimidine () enables π-stacking in kinase ATP-binding pockets.

Q & A

Basic Research Question

  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrazole and pyridine moieties) to confirm spatial orientation. used a Stoe IPDS-II diffractometer to determine dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl groups) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1H^1H-NMR to verify piperidine ring conformation.
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected: ~367.4 g/mol, as in ) .

How can computational chemistry optimize reaction pathways for this compound?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) combined with transition-state analysis can predict energetically favorable pathways. highlights ICReDD’s approach using quantum chemical calculations to model reaction coordinates and identify low-energy intermediates . Steps:

Reaction path search : Use software like Gaussian or ORCA to map potential energy surfaces.

Solvent effects : Apply implicit solvent models (e.g., COSMO) to simulate ethanol or DMF environments.

Experimental validation : Narrow down optimal conditions (e.g., 60–80°C for 6–8 hours) based on computational predictions .

How should conflicting thermal stability data from different studies be addressed?

Advanced Research Question
Discrepancies may arise from differing experimental setups (e.g., heating rates, sample purity). Methodology:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures under inert vs. oxidative atmospheres. reports thermal profiles for analogous pyrazolo-piperidine derivatives, noting stability up to 200°C in nitrogen .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, polymorphic transitions).
  • Purity correction : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities affecting stability .

What strategies are effective for comparative studies with structurally similar compounds?

Advanced Research Question

  • SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on bioactivity. highlights unique properties of nitro-pyrrolidinyl pyrazoles, suggesting enhanced electrophilicity .
  • Crystallographic benchmarking : Overlay X-ray structures (e.g., using Mercury software) to assess conformational differences.
  • Computational docking : Screen against target proteins (e.g., kinases) to predict binding affinity differences .

How can researchers design stability studies under varying pH and temperature conditions?

Basic Research Question

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40–80°C for 24–72 hours.
  • Analytical monitoring : Use LC-MS to track degradation products (e.g., hydrolysis of the methoxypyridine group).
  • Storage recommendations : suggests room-temperature storage in desiccators, avoiding prolonged exposure to humidity .

What methodologies resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Dose-response validation : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions (e.g., 10% FBS in DMEM).
  • Off-target screening : Use kinome-wide profiling to identify non-specific interactions.
  • Meta-analysis : Aggregate data from PubChem () and peer-reviewed studies to identify consensus mechanisms .

How can researchers leverage hybrid computational-experimental frameworks for reaction optimization?

Advanced Research Question
Implement a feedback loop as in :

Initial computational screening : Identify promising catalysts (e.g., Pd/C for hydrogenation).

High-throughput experimentation : Test 50–100 conditions (varying solvents, temperatures) in parallel.

Data integration : Apply machine learning (e.g., Random Forest) to correlate yields with descriptors (e.g., solvent polarity index) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.